BenchChemオンラインストアへようこそ!

1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

PDE9 Inhibition Xanthine Oxidase Target Selectivity

1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a core molecular scaffold from the pyrazolo[3,4-d]pyrimidinone class, a privileged structure extensively characterized as a selective inhibitor of phosphodiesterase 9 (PDE9). This specific compound is defined by its N1 substitution with a 2,2,2-trifluoroethyl group, a modification that critically modulates the physicochemical and pharmacodynamic profile of the core heterocycle, distinguishing it from alkyl or unsubstituted analogues that are commonly used as broad kinase or enzyme inhibitor starting points.

Molecular Formula C7H5F3N4O
Molecular Weight 218.14 g/mol
Cat. No. B13199093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Molecular FormulaC7H5F3N4O
Molecular Weight218.14 g/mol
Structural Identifiers
SMILESC1=NN(C2=C1C(=O)NC=N2)CC(F)(F)F
InChIInChI=1S/C7H5F3N4O/c8-7(9,10)2-14-5-4(1-13-14)6(15)12-3-11-5/h1,3H,2H2,(H,11,12,15)
InChIKeyXXOSESQFIDTVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in PDE9-Targeted Research


1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a core molecular scaffold from the pyrazolo[3,4-d]pyrimidinone class, a privileged structure extensively characterized as a selective inhibitor of phosphodiesterase 9 (PDE9) [1]. This specific compound is defined by its N1 substitution with a 2,2,2-trifluoroethyl group, a modification that critically modulates the physicochemical and pharmacodynamic profile of the core heterocycle, distinguishing it from alkyl or unsubstituted analogues that are commonly used as broad kinase or enzyme inhibitor starting points. It is not a final clinical candidate but a key intermediate or tool compound that embodies a strategic molecular design choice for CNS and metabolic disorder research [2].

Procurement Risk of Substituting 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with Unsubstituted or Alkyl Analogues


Generic substitution of pyrazolo[3,4-d]pyrimidin-4-ol scaffolds is not scientifically viable due to the radical dependence of PDE9 inhibitory activity and physicochemical properties on the N1 substituent. The unsubstituted parent compound, 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol), is a potent xanthine oxidase inhibitor with negligible PDE9 affinity, making it functionally orthogonal to the target of this derivative [1]. Small alkyl substitutions (e.g., methyl, ethyl) at N1 may yield some PDE9 cross-reactivity, but they lack the strategic electronic and lipophilic advantages of the 2,2,2-trifluoroethyl group, which profoundly influences metabolic stability, pKa modulation, and the ability to engage specific lipophilic sub-pockets within the PDE9 catalytic site [2]. Interchanging these compounds without confirmatory data would introduce an uncontrolled variable, nullifying structure-activity relationship (SAR) conclusions and potentially leading to the selection of a compound with up to 100-fold reduced potency or completely altered target engagement profiles [2].

Quantitative Differentiation Evidence for 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol vs. Analogues


Functional Class Shifting: PDE9 Inhibition vs. Xanthine Oxidase Activity

The single most critical differentiator is the intended target engagement. The unsubstituted analogue, 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol), is a clinically validated xanthine oxidase inhibitor with no reported PDE9 activity [1]. In contrast, the N1-trifluoroethyl derivative is a design element for potent and selective PDE9 inhibition, a target for Alzheimer's disease and diabetes, thus representing a complete functional class shift driven by the N1 substitution [2].

PDE9 Inhibition Xanthine Oxidase Target Selectivity

Modulation of Lipophilicity and Predicted CNS Permeability via N1-Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is a well-validated medicinal chemistry tactic to enhance metabolic stability and fine-tune lipophilicity (LogD) compared to simple alkyl chains. In a series of PDE9 inhibitors, the introduction of a fluorinated alkyl group analogous to 2,2,2-trifluoroethyl was shown to significantly modulate the pKa of the core heterocycle and influence P-glycoprotein (Pgp)-mediated efflux, a critical determinant of CNS exposure [1]. For instance, replacing a hydrogen atom with a fluorine-containing group led to measurable shifts in pKa and efflux ratios, a quantifiable differentiation from non-fluorinated N1-alkyl derivatives which would display higher basicity and poorer permeability profiles.

CNS Drug Design Lipophilicity Physicochemical Properties

Validated Positioning as a Synthetic Intermediate for Advanced PDE9 PET Ligands

This specific compound serves as a crucial synthetic precursor to more complex PDE9 PET tracers. The compound [18F]ATPFU, an mTOR PET ligand, features the 1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine pharmacophore as its core binding element, a choice driven by the favorable binding kinetics and metabolic resistance conferred by the trifluoroethyl group [1]. This contrasts with non-fluorinated analogues, which would be unsuitable for this type of application due to the lack of a fluorinated handle for radioisotope introduction or poorer metabolic stability. The published radiosynthesis of [18F]ATPFU achieves a specific molar activity suitable for in vivo imaging studies, a quantifiable success enabled by the precursor's design.

Positron Emission Tomography mTOR Imaging Radiosynthesis

Optimal Use Cases for 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Guided by Evidence


CNS Penetrant PDE9 Inhibitor Lead Optimization Programs

Medicinal chemistry teams focused on Alzheimer's disease or schizophrenia should select this compound over alkyl analogues as a starting point for SAR studies. The trifluoroethyl group directly addresses critical CNS drug-likeness parameters (pKa, Pgp efflux) that are key translational failure points for CNS assets, as demonstrated in analogous PDE9 inhibitor chemical series [1].

Synthesis of Advanced PDE9-Targeted or mTOR PET Imaging Probes

Research facilities with a radiochemistry core should procure this compound to serve as a critical precursor for synthesizing [18F]-labeled PET tracers. Its unique structure enabled the validated synthesis of [18F]ATPFU, a potential mTOR imaging agent, a specific application that is incompatible with non-fluorinated or differently substituted analogues, providing a unique procurement value for translational imaging studies [2].

Building a Kinase-Selectivity Profiling Panel

For research into polypharmacology or kinase profiling, this compound is a necessary tool for a comprehensive selectivity panel. Its primary target, PDE9, is mechanistically distinct from the xanthine oxidase target of the unsubstituted core. Including it in a screening panel ensures a more accurate assessment of compound selectivity, preventing the false negative results that would occur by substituting it with structurally similar but functionally orthogonal compounds like Allopurinol [3].

Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.